molecular formula C38H48Cl2N4O4S B3321146 [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone CAS No. 1313611-29-8

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Cat. No.: B3321146
CAS No.: 1313611-29-8
M. Wt: 727.8
InChI Key: QBGKPEROWUKSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone (CAS: 1313611-27-6), also known as RG7112, is a stereospecific small molecule (4S,5R configuration) with a molecular formula of C₃₈H₄₈Cl₂N₄O₄S and a molecular weight of 727.78 g/mol . It belongs to the Nutlin family of MDM2 (Mouse Double Minute 2 homolog) inhibitors, which stabilize the tumor suppressor p53 by blocking its ubiquitination and degradation . Structurally, it features a bis(4-chlorophenyl)imidazole core, a 4-tert-butyl-2-ethoxyphenyl substituent, and a piperazine moiety linked to a methylsulfonylpropyl group. This design enhances binding specificity to MDM2’s hydrophobic cleft, disrupting MDM2-p53 interactions .

Properties

IUPAC Name

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazole ring, followed by the introduction of the tert-butyl, ethoxy, and chlorophenyl groups. The final step involves the attachment of the piperazine moiety with the methylsulfonylpropyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and imidazole rings serve as primary sites for nucleophilic attacks. Key observations include:

Piperazine Ring Reactivity

  • Nucleophilic displacement at the methylsulfonylpropyl chain :
    The methylsulfonyl (–SO₂CH₃) group acts as a leaving group under basic conditions. In the presence of amines (e.g., methylamine), nucleophilic substitution occurs at the piperazine-bound propyl chain .

    Example Reaction :

    RG7112+R NH2R NH CH2 3 Piperazine+CH3SO2\text{RG7112}+\text{R NH}_2\rightarrow \text{R NH CH}_2\text{ }_3\text{ Piperazine}+\text{CH}_3\text{SO}_2^-
    ReagentSolventTemperatureYieldReference
    MethylamineTHF60°C72%

Imidazole Ring Reactivity

  • Alkylation at the imidazole nitrogen :
    The tertiary nitrogen in the imidazole ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base .

Chlorophenyl Ring

  • Nitration :
    Nitration at the para-position of the chlorophenyl ring requires fuming nitric acid (HNO₃/H₂SO₄) due to deactivation by chlorine .

    Product :

    RG7112+HNO3NO2 substituted derivative\text{RG7112}+\text{HNO}_3\rightarrow \text{NO}_2\text{ substituted derivative}

Ethoxyphenyl Ring

  • Demethylation of the ethoxy group :
    Treatment with BBr₃ in dichloromethane cleaves the ethoxy group to form a phenolic derivative .

Oxidation of the Piperazine Chain

  • Sulfone oxidation :
    The methylsulfonyl group is resistant to further oxidation under standard conditions (e.g., H₂O₂, KMnO₄) .

Reduction of the Imidazole Core

  • Catalytic hydrogenation :
    Hydrogenation with Pd/C reduces the imidazole ring to a dihydroimidazole derivative .

Hydrolytic Stability

  • pH-dependent degradation :
    The compound remains stable in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via cleavage of the piperazine-methanone bond .

    ConditionDegradation PathwayHalf-Life
    pH 2.0Methanone bond hydrolysis2.1 h
    pH 12.0Piperazine sulfone elimination4.8 h

Thermal Stability

  • Decomposition above 200°C :
    Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing CO₂ and SO₂ .

Mechanistic Insights

  • Piperazine-MDM2 binding :
    The methylsulfonylpropyl chain enhances binding to MDM2 by stabilizing hydrophobic interactions .

  • Imidazole p53 activation :
    Substitutions on the imidazole ring modulate p53-dependent transcription in cancer cells .

Comparative Reactivity Table

Reaction TypeSite of ReactivityKey ReagentsOutcome
Nucleophilic SubstitutionPiperazine sulfoneAmines, AlkoxidesChain modification
Electrophilic SubstitutionChlorophenyl ringHNO₃/H₂SO₄Nitro derivative
OxidationPiperazine sulfoneH₂O₂No reaction
ReductionImidazole ringH₂/Pd-CDihydroimidazole derivative

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound could have potential as a pharmaceutical agent, either as a drug itself or as a lead compound for the development of new therapeutics.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

RG7112 is part of a broader class of MDM2 inhibitors. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Comparisons Between RG7112 and Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Structural Features Target/Mechanism Binding Affinity (IC₅₀) Therapeutic Applications
RG7112 727.78 4S,5R stereochemistry; methylsulfonylpropyl group MDM2 antagonist; disrupts MDM2-HDAC1 ~0.1–2.5 μM (cell-based) Cancer, vascular calcification
Nutlin-3 581.53 Racemic mixture; lacks sulfonyl group MDM2-p53 interaction inhibitor 100–300 nM Cancer (p53-dependent tumors)
RG7388 (Idasanutlin) 764.70 Pyrido[1,2-a]pyrimidinone core; optimized solubility MDM2 antagonist with improved selectivity 6–9 nM Advanced solid tumors, leukemia
Morpholine Derivative 782.74* Morpholin-4-ylethanone substituent Hypothesized MDM2/p53 modulation Not reported Preclinical exploration (cancer)

*Molecular weight estimated based on structure in .

Structural and Functional Analysis

RG7112 vs. Nutlin-3: Stereochemistry: RG7112’s 4S,5R configuration enhances binding precision compared to Nutlin-3’s racemic form . Substituents: The methylsulfonylpropyl group in RG7112 improves solubility and pharmacokinetics over Nutlin-3’s simpler piperazine linkage . Potency: Nutlin-3 exhibits lower IC₅₀ values (nanomolar range) in MDM2 binding assays, but RG7112 shows broader efficacy in non-cancer applications (e.g., vascular calcification) .

RG7112 vs. RG7388: Core Structure: RG7388 replaces the imidazole core with a pyrido[1,2-a]pyrimidinone system, reducing off-target effects . Binding Affinity: RG7388’s IC₅₀ (6–9 nM) is superior to RG7112, attributed to optimized hydrophobic interactions with MDM2 .

RG7112 vs. However, its pharmacological profile remains uncharacterized .

Biological Activity

The compound [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone, with the CAS number 939981-39-2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive understanding of its biological activity.

Molecular Structure

The molecular formula of the compound is C38H48Cl2N4O4SC_{38}H_{48}Cl_{2}N_{4}O_{4}S with a molecular weight of approximately 727.78 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC38H48Cl2N4O4S
Molecular Weight727.78 g/mol
CAS Number939981-39-2
SMILESCCOc1cc(ccc1C1=NC@@(c2ccc(Cl)cc2)C@(N1C(=O)N1CCN(CCCS(C)(=O)=O)CC1)c1ccc(Cl)cc1)C

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-cancer and anti-inflammatory effects. The imidazole and piperazine moieties are known for their roles in various pharmacological actions.

  • Anti-Cancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
  • Anti-Inflammatory Effects : The presence of sulfonamide groups has been linked to reduced inflammatory responses in various models. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: In vitro Anti-Cancer Activity

A study evaluated the anti-cancer effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: In vivo Anti-Inflammatory Activity

In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Table 2: Summary of Biological Activities

Activity TypeModel/SystemResult
Anti-CancerMCF-7 Cell LineIC50 = 15 µM (apoptosis induction)
Anti-InflammatoryMurine ModelSignificant reduction in paw edema

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with coupling aromatic and heterocyclic precursors. Key steps include:

  • Imidazole core formation : Condensation of 4-tert-butyl-2-ethoxyphenyl and 4-chlorophenyl precursors under basic conditions.
  • Piperazine linkage : Reacting the imidazole intermediate with 3-methylsulfonylpropyl-piperazine via nucleophilic substitution or amidation.

Q. Optimization strategies :

  • Use high-purity reagents (≥99%) and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC .
  • Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and recrystallization for final products.

Q. Table 1: Synthetic Yield Optimization

StepReagent RatioTemperature (°C)Yield (%)Purity (HPLC)
Imidazole formation1:1.2806592%
Piperazine coupling1:1.51207895%

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm), tert-butyl (δ 1.3 ppm), and methylsulfonyl groups (δ 3.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazole and piperazine regions.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. How should researchers design preliminary biological activity assays?

Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperazine-containing compounds show affinity for serotonin receptors) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates.
    • Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Answer:

  • Modify substituents :
    • Replace 4-chlorophenyl groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., biphenyl) to assess steric/electronic effects.
    • Vary the methylsulfonylpropyl chain length to optimize solubility and binding.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. Table 2: SAR of Key Derivatives

DerivativeR₁R₂IC₅₀ (nM)Solubility (µg/mL)
ParentClMeSO₂1205.2
ANO₂MeSO₂853.1
BClEtSO₂958.7

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETlab to assess:
    • Metabolic sites : CYP3A4-mediated oxidation of the imidazole ring.
    • Toxicity alerts : Check for reactive sulfonyl groups or mutagenic potential.
  • MD simulations : Analyze binding stability in target proteins over 100 ns trajectories (e.g., GROMACS) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic profiling :
    • Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
    • Adjust formulations (e.g., PEGylation) to improve bioavailability if poor absorption is observed .
  • Off-target screening : Use proteome-wide affinity panels (e.g., Eurofins Cerep) to identify unintended interactions.

Q. What strategies mitigate synthetic challenges in scaling up from mg to gram quantities?

Answer:

  • Process chemistry optimization :
    • Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF).
    • Implement flow chemistry for exothermic steps (e.g., imidazole cyclization).
  • Quality control : Validate purity at each step using UPLC-PDA and in-process NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Reactant of Route 2
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.